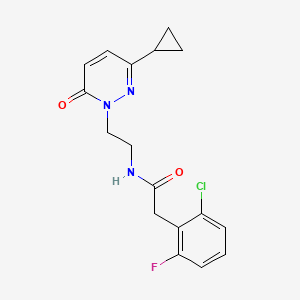

![molecular formula C23H18N4O4 B2877182 3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 906149-97-1](/img/structure/B2877182.png)

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

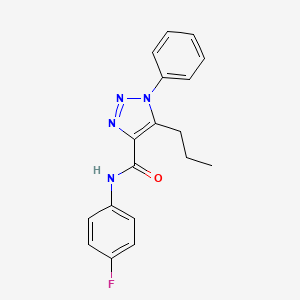

The synthesis of similar compounds has been reported in the literature. For instance, novel phthalimide derivatives, namely N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis

The chemical structures of similar compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . Using the molecular docking approach, the binding affinities of similar compounds when interacting with certain proteins have been calculated .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reaction with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined by physicochemical and spectral characteristics .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on compounds structurally related to 3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide focuses on synthesis methodologies and characterizations. A study by Romero et al. outlines a one-pot synthesis technique for 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides, emphasizing the role of sodium dithionite as a reducing agent (Romero, Salazar, & López, 2013). Similarly, Hikawa et al. developed a Pd-catalyzed method to construct quinazolinones, demonstrating a domino reaction of o-aminobenzamides with benzyl alcohols (Hikawa, Ino, Suzuki, & Yokoyama, 2012). Wang et al. also presented an iron-catalyzed one-pot formation of 2,3-diarylquinazolinones from 2-nitrobenzamides and alcohols, highlighting the absence of external oxidants or reductants in the process (Wang, Cao, Xiao, Liu, & Deng, 2013).

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives is a significant area of interest. Saravanan et al. synthesized a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, which exhibited promising antimicrobial activities against various human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).

Heterocyclic Chemistry

In heterocyclic chemistry, the synthesis and alkylation of quinazoline derivatives provide insights into their structural and functional diversity. Gromachevskaya et al. focused on creating new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, exploring their methylation and subsequent reactions (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Catalysis and Organic Transformations

The role of catalysts in synthesizing quinazoline derivatives is crucial. Studies like those by Wang et al., which applied a palladium catalytic system for 2-arylquinazoline synthesis via hydrogen transfer, demonstrate innovative approaches to forming these compounds (Wang, Chen, Chen, & Deng, 2014).

Antioxidant Properties

Research also extends to the antioxidant capabilities of quinazolin derivatives. Al-azawi synthesized and characterized several quinazolin derivatives, assessing their antioxidant potential against standard assays. The findings indicated significant scavenging capacity, suggesting potential therapeutic applications (Al-azawi, 2016).

Wirkmechanismus

Mode of Action

It is known that quinazolinone derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . These include antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV activities . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Quinazolinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways are dependent on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities exhibited by quinazolinone derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-13-16(7-12-21(14)27(30)31)22(28)25-17-8-10-18(11-9-17)26-15(2)24-20-6-4-3-5-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIUNZXVMBBMBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)

![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea](/img/structure/B2877101.png)

![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)

![4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2877108.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2877109.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877120.png)